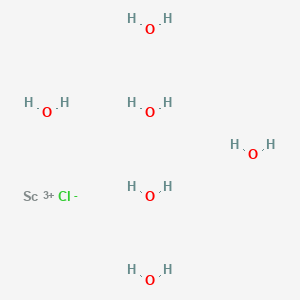
Acetic acid, 2-(2-mercaptoethyl)amino-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, 2-(2-mercaptoethyl)amino-, hydrochloride is a chemical compound with the molecular formula C4H9NO2S·HCl. It is a derivative of acetic acid, where the hydrogen atom in the carboxyl group is replaced by a 2-(2-mercaptoethyl)amino group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(2-mercaptoethyl)amino-, hydrochloride typically involves the reaction of 2-mercaptoethylamine with acetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes. The raw materials, including 2-mercaptoethylamine and acetic acid, are subjected to rigorous quality control measures to ensure consistency and reliability. The reaction is carried out in reactors equipped with advanced monitoring systems to maintain optimal conditions. The final product is purified through various techniques, such as crystallization and filtration, to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
Acetic acid, 2-(2-mercaptoethyl)amino-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or mercapto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides. The reactions are performed in the presence of a base to facilitate the substitution process.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Thiol derivatives, amine derivatives
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
Acetic acid, 2-(2-mercaptoethyl)amino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate the role of thiol groups in proteins and enzymes.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of acetic acid, 2-(2-mercaptoethyl)amino-, hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in specific physiological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
- Poly(ethylene glycol) 2-aminoethyl ether acetic acid
- Poly(ethylene glycol) 2-mercaptoethyl ether acetic acid
- 2-((2-Mercaptoethyl)amino)acetic acid
Uniqueness
Acetic acid, 2-(2-mercaptoethyl)amino-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and mercapto groups allows the compound to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry. Additionally, its ability to interact with thiol groups in proteins makes it valuable in biochemical and medicinal research.
属性
CAS 编号 |
6940-79-0 |
|---|---|
分子式 |
C4H10ClNO2S |
分子量 |
171.65 g/mol |
IUPAC 名称 |
carboxymethyl(2-sulfanylethyl)azanium;chloride |
InChI |
InChI=1S/C4H9NO2S.ClH/c6-4(7)3-5-1-2-8;/h5,8H,1-3H2,(H,6,7);1H |
InChI 键 |
YXTHZMMMPYIAJE-UHFFFAOYSA-N |
规范 SMILES |
C(CS)[NH2+]CC(=O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




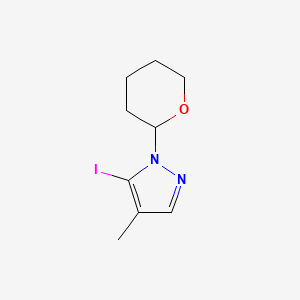
![3-acetamido-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-5-[6-[4-[2-fluoro-5-[(4-oxo-4aH-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridin-3-yl]-2-methylbenzamide](/img/structure/B13909040.png)
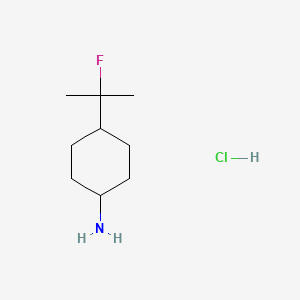

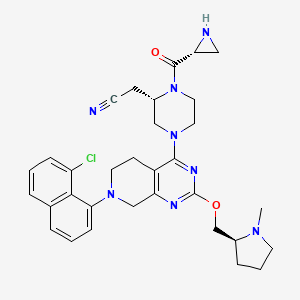

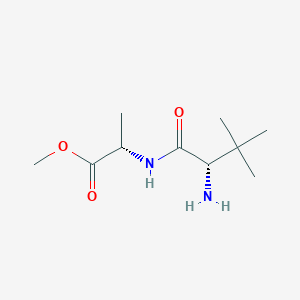

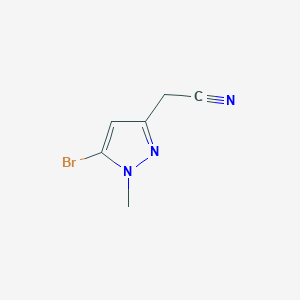

![tert-butyl (4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13909086.png)
